Nickel(II) boride

Catalog No.
S621727
CAS No.
12007-01-1
M.F
BNi2
M. Wt
128.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) boride

CAS Number

12007-01-1

Product Name

Nickel(II) boride

Molecular Formula

BNi2

Molecular Weight

128.20 g/mol

InChI

InChI=1S/B.2Ni

InChI Key

WRLJWIVBUPYRTE-UHFFFAOYSA-N

SMILES

Array

Synonyms

nickel boride, nickel boride (Ni2B), nickel boride (Ni3B), nickel boride (NiB)

Canonical SMILES

[B].[Ni].[Ni]

The exact mass of the compound Nickel boride (Ni2B) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel(II) boride (Ni2B) is a robust, earth-abundant intermetallic compound primarily utilized as a highly active catalyst in organic hydrogenation, desulfurization, and electrochemical water splitting. Unlike conventional spongy nickel catalysts, nickel boride features a unique amorphous or microcrystalline structure that imparts high catalytic efficiency, excellent resistance to oxidation, and high thermal stability. For procurement and material selection, its most critical baseline attributes are its non-pyrophoric nature, high chemoselectivity in double-bond reductions, and low-overpotential performance in the Oxygen Evolution Reaction (OER). These properties make it a highly scalable, safer, and cost-effective alternative to both Raney nickel and precious metal catalysts like palladium or ruthenium oxide [1].

Substituting nickel boride with the traditional industry standard, Raney nickel, introduces severe processability and safety liabilities. Raney nickel is highly pyrophoric, requiring specialized handling under inert atmospheres or as a water slurry, which complicates filtration, storage, and scale-up logistics. Furthermore, generic nickel catalysts often suffer from poor chemoselectivity, leading to high rates of unwanted double-bond isomerization that necessitate expensive downstream purification. Conversely, substituting with precious metal alternatives like Palladium on Carbon (Pd/C) or Ruthenium Oxide (RuO2) drastically inflates procurement costs without necessarily improving performance in specific alkaline electrocatalytic or chemoselective hydrogenation workflows[1].

Elimination of Pyrophoric Hazards in Catalyst Handling

A primary driver for procuring nickel boride over traditional spongy nickel catalysts is its inherent stability in air. While Raney nickel is notoriously pyrophoric and requires shipping and handling as a 50% aqueous slurry or under strict inert gas protection, nickel boride is non-pyrophoric and can be handled as a dry powder in ambient air. This fundamental difference eliminates the risk of spontaneous ignition during catalyst filtration and recovery [1].

Evidence DimensionSpontaneous ignition risk upon air exposure
Target Compound DataNon-pyrophoric (air-stable solid)
Comparator Or BaselineRaney Nickel (Pyrophoric, requires water slurry/inert handling)
Quantified DifferenceComplete elimination of pyrophoric hazard
ConditionsAmbient air exposure during standard laboratory or industrial filtration

Drastically lowers the barrier for industrial scale-up by removing the need for strict inert-atmosphere handling protocols and specialized safety infrastructure.

Superior Chemoselectivity and Reduced Isomerization in Hydrogenation

In the catalytic hydrogenation of terminal alkenes, nickel boride demonstrates significantly tighter chemocontrol compared to Raney nickel. Quantitative studies on the hydrogenation of 1-pentene at atmospheric pressure reveal that Raney nickel induces approximately 23% unwanted isomerization (forming cis- and trans-2-pentene). In contrast, nickel boride limits total isomerization to merely 7%. This highly reproducible selectivity prevents the degradation of target yields and minimizes the formation of closely related impurities[1].

Evidence DimensionDouble-bond isomerization rate
Target Compound Data7% total isomerization
Comparator Or BaselineRaney Nickel (23% total isomerization)
Quantified Difference>3x reduction in unwanted isomer formation
ConditionsAtmospheric pressure hydrogenation of 1-pentene at 25°C

Ensures higher target product yield and minimizes costly downstream chromatographic separations in pharmaceutical and fine chemical synthesis.

Precious-Metal-Level Overpotential in Alkaline Water Splitting

Nickel boride is emerging as a highly competitive procurement choice for alkaline electrolyzer anodes, directly challenging precious metal benchmarks. Electrochemical evaluations in 1.0 M KOH demonstrate that amorphous or nanostructured nickel boride can achieve an Oxygen Evolution Reaction (OER) overpotential of approximately 300 to 347 mV at a current density of 10 mA cm⁻². This performance is quantitatively comparable to commercial Ruthenium Oxide (RuO2) catalysts, which typically exhibit overpotentials in the 280–364 mV range under identical conditions, but at a fraction of the raw material cost[1].

Evidence DimensionOER Overpotential at 10 mA cm⁻²
Target Compound Data~300–347 mV
Comparator Or BaselineCommercial RuO2 (~280–364 mV)
Quantified DifferenceEquivalent catalytic onset at a fraction of the precious-metal cost
Conditions1.0 M KOH alkaline electrolyte, 10 mA cm⁻² current density

Provides a commercially viable, earth-abundant alternative to costly iridium and ruthenium oxides for industrial alkaline water electrolyzers.

High-Fidelity Stereoretentive Desulfurization

For the removal of cyclic thioacetals and other sulfur-containing protecting groups, nickel boride offers a safer and highly effective alternative to Raney nickel. Beyond the safety benefits of being non-pyrophoric, nickel boride facilitates clean desulfurization with strict retention of configuration, as proven by isotopic labeling studies. This allows chemists to perform late-stage deprotections or reductions of thioamides and thioethers without scrambling established stereocenters, a common risk when using more aggressive or less predictable generic nickel catalysts[1].

Evidence DimensionStereochemical fidelity during desulfurization
Target Compound DataHigh yield with strict retention of configuration
Comparator Or BaselineRaney Nickel (variable stereocontrol and pyrophoric risk)
Quantified DifferenceImproved safety profile with guaranteed stereoretention
ConditionsCleavage of cyclic thioacetals and thioethers

Streamlines late-stage functional group deprotection in complex pharmaceutical synthesis without compromising critical stereocenters.

Chemoselective Hydrogenation in API Synthesis

Due to its ability to suppress unwanted double-bond isomerization (reducing isomer formation by over 3x compared to Raney nickel), nickel boride is the optimal catalyst for the hydrogenation of complex, polyfunctional active pharmaceutical ingredients (APIs). It is particularly suited for atmospheric pressure reductions where maintaining the structural integrity of adjacent functional groups is critical to overall yield [1].

Anode Material for Alkaline Water Electrolyzers

With OER overpotentials matching those of commercial RuO2 (around 300-347 mV at 10 mA cm⁻²), nickel boride is an ideal earth-abundant electrocatalyst for industrial alkaline water splitting. Procurement of this material significantly lowers the capital expenditure for electrolyzer stacks while maintaining high current densities and long-term stability in 1.0 M KOH environments [2].

Late-Stage Desulfurization in Complex Organic Synthesis

Nickel boride is highly recommended for the cleavage of cyclic thioacetals and the reduction of thioethers or thioamides. Its non-pyrophoric nature simplifies workup and filtration, while its proven retention of configuration ensures that delicate stereocenters remain intact during late-stage synthetic deprotections [3].

Exact Mass

126.879988 Da

Monoisotopic Mass

126.879988 Da

Heavy Atom Count

3

Wikipedia

Dinickel boride

Dates

Last modified: 08-15-2023

Explore Compound Types